Ethyl 4-methyl-3-oxoheptanoate
Description
Ethyl 4-methyl-3-oxoheptanoate (CAS: N/A; systematic name: this compound) is a β-keto ester characterized by a seven-carbon aliphatic chain with a methyl substituent at the fourth carbon and a ketone group at the third position. This compound is structurally analogous to other β-keto esters, such as ethyl acetoacetate, but features a longer carbon chain and a branched methyl group. Its synthesis typically involves Claisen condensation or alkylation of β-keto esters, as seen in derivatives like ethyl 4-methyl-3-oxopentanoate (NSC 62029) . The compound’s extended alkyl chain and keto functionality make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. However, specific pharmacological or industrial applications for the heptanoate variant are less documented compared to its shorter-chain analogs.
Properties
CAS No. |
91007-05-5 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 4-methyl-3-oxoheptanoate |
InChI |
InChI=1S/C10H18O3/c1-4-6-8(3)9(11)7-10(12)13-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
AWVLEEPOJNLLNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methyl-3-oxoheptanoate can be synthesized through the alkylation of enolate ions. The enolate ion, formed from ethyl acetoacetate, reacts with an alkyl halide in an S_N2 reaction to form the desired ester . The reaction typically requires a strong base such as sodium ethoxide in ethanol to generate the enolate ion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3-oxoheptanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the keto group to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Ethyl 4-methyl-3-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3-oxoheptanoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases to form the corresponding acid and alcohol. The keto group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-methyl-3-oxoheptanoate shares structural and functional similarities with several β-keto esters. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Differences
Chain Length and Solubility: The heptanoate derivative (C7) exhibits lower volatility and higher lipophilicity compared to shorter-chain analogs like ethyl acetoacetate (C4). This property may enhance its utility in lipid-based drug formulations but reduce solubility in polar solvents . Ethyl 4-methyl-3-oxopentanoate (C5) has been utilized in synthesizing triazolopyrimidinone derivatives with demonstrated pharmacological activity, suggesting that chain length impacts bioactivity .
This feature is shared with ethyl 4-methyl-3-oxopentanoate, which requires tailored alkylation conditions (e.g., DIPEA/LiCl in THF) .
Biological Activity: While ethyl 4-methyl-3-oxopentanoate derivatives show promise in medicinal chemistry (e.g., as non-nucleoside reverse transcriptase inhibitors) , the heptanoate variant’s extended chain may alter pharmacokinetic profiles, such as membrane permeability and metabolic stability.
Industrial and Biomedical Relevance: Shorter-chain β-keto esters (e.g., ethyl acetoacetate) dominate industrial applications due to cost-effective synthesis and established reactivity. In contrast, this compound’s niche lies in specialized syntheses requiring tailored chain length and branching.
Research Findings and Data Gaps
Synthetic Challenges: this compound’s synthesis is underreported compared to its pentanoate analog. The latter’s synthesis via alkylation of β-keto esters (e.g., with benzyl bromides) suggests similar pathways could apply to the heptanoate variant, albeit with modifications for steric effects .
Bioactivity: No direct studies on the heptanoate derivative’s bioactivity were identified.
This suggests synthetic rather than natural origins for the heptanoate variant.
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